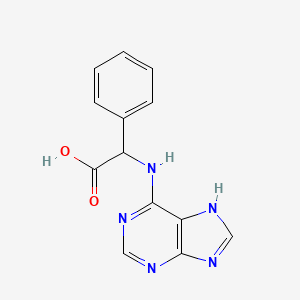

phenyl(9H-purin-6-ylamino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of phenyl(9H-purin-6-ylamino)acetic acid is characterized by the presence of a purine base, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The acetic acid moiety is attached to the nitrogen atom at the 6-position of the purine base.Physical And Chemical Properties Analysis

Phenyl(9H-purin-6-ylamino)acetic acid has a molecular weight of 269.264. It is a solid . Other physical and chemical properties such as solubility, melting point, and stability can vary based on the nature of the substituents and the reaction conditions used during synthesis.Applications De Recherche Scientifique

Allosteric Modulation of Adenosine Receptors

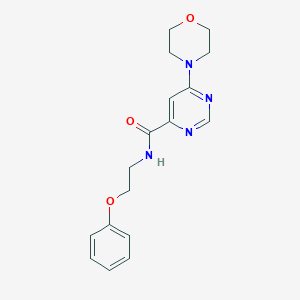

Phenyl(9H-purin-6-ylamino)acetic acid derivatives have been synthesized and evaluated for their interactions with adenosine receptors. Some compounds from this class can act as positive enhancers of agonist and antagonist radioligands for the A2A adenosine receptors, while others can act as negative modulators. These compounds also show inhibitory properties for A1 and A3 adenosine receptors, highlighting their potential as allosteric modulators with a variety of therapeutic implications (Giorgi et al., 2008).

Inhibitors of Alkaline Phosphatase

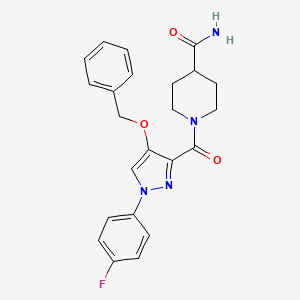

Derivatives of phenyl(9H-purin-6-ylamino)acetic acid have shown significant inhibitory activity against human alkaline phosphatase (ALP), a crucial enzyme in various physiological processes. One compound, in particular, displayed potent activity with an IC50 value significantly lower than the standard, suggesting its potential as a lead compound for designing potent inhibitors of human ALP (Iqbal et al., 2019).

Antiasthmatic Agent Synthesis

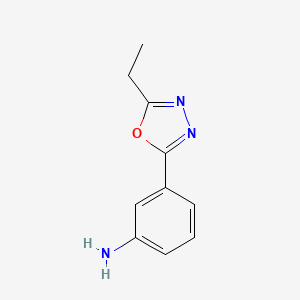

The practical synthesis of compounds related to phenyl(9H-purin-6-ylamino)acetic acid has been described, showcasing their potential application as antiasthmatic agents. This synthesis involves base-assisted substitution reactions and has demonstrated its utility by synthesizing several derivatives, expanding the chemical diversity and potential biological applications of this compound class (Ciszewski et al., 2006).

Antimicrobial and Antioxidant Activities

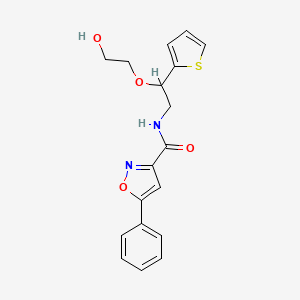

Phenylacrylamide derivatives of phenyl(9H-purin-6-ylamino)acetic acid have been synthesized and evaluated for their antimicrobial and antioxidant activities. Among these, specific compounds have shown potent antimicrobial and antioxidant properties, indicating their potential in therapeutic applications and drug development (Puli et al., 2018).

Mécanisme D'action

Target of Action

Many purine derivatives are known to interact with various enzymes and receptors in the body, including adenosine and G-protein coupled receptors . .

Mode of Action

The mode of action of a compound is determined by its chemical structure and the nature of its target. Purine derivatives often act by mimicking the structure of natural nucleotides, allowing them to interfere with critical biological processes

Biochemical Pathways

Purine derivatives can affect various biochemical pathways depending on their specific targets. For example, they can influence signal transduction pathways, nucleotide synthesis, and energy metabolism

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are critical for its bioavailability. These properties are influenced by the compound’s chemical structure and can vary widely among different compounds

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in cell signaling to alterations in gene expression

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound

Propriétés

IUPAC Name |

2-phenyl-2-(7H-purin-6-ylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-13(20)9(8-4-2-1-3-5-8)18-12-10-11(15-6-14-10)16-7-17-12/h1-7,9H,(H,19,20)(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIHTBHYRGYWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl(9H-purin-6-ylamino)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2626414.png)

![[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2626417.png)

![(4-Morpholin-4-ylsulfonylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2626418.png)

![(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide](/img/structure/B2626423.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2626426.png)

![(Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2626429.png)

![3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2626431.png)